Citrinin

描述

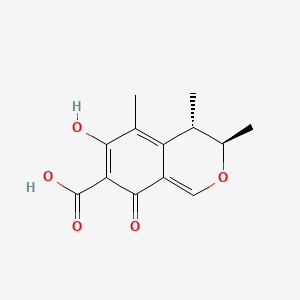

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(3R,4S)-6-hydroxy-3,4,5-trimethyl-8-oxo-3,4-dihydroisochromene-7-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O5/c1-5-7(3)18-4-8-9(5)6(2)11(14)10(12(8)15)13(16)17/h4-5,7,14H,1-3H3,(H,16,17)/t5-,7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBGDIJWINPWWJW-IYSWYEEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(OC=C2C1=C(C(=C(C2=O)C(=O)O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H](OC=C2C1=C(C(=C(C2=O)C(=O)O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8020333 | |

| Record name | Citrinin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8020333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Lemon-yellow solid; [Merck Index] | |

| Record name | Citrinin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9487 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

178-179 °C (decomposes) | |

| Record name | CITRININ | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3473 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Practically insol in water; sol in alc, dioxane, dilute alkali, Slightly sol in ether; sol in acetone | |

| Record name | CITRININ | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3473 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

5.6X10-10 mm Hg at 25 °C /Estimated/ | |

| Record name | CITRININ | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3473 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Lemon-yellow needles from alc, Soln changes color with change in pH, from lemon-yellow at pH 4.6 to cherry-red at pH 9.9 | |

CAS No. |

518-75-2, 11118-72-2 | |

| Record name | Citrinin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000518752 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Antimycin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011118722 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | citrinin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=186 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Citrinin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8020333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dihydro-8-hydroxy-3,4,5-trimethyl-6H-6-oxobenzo(c)pyran-7-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.508 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CITRININ | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3S697X6SNZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CITRININ | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3473 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to Citrinin-Producing Fungal Species

For Researchers, Scientists, and Drug Development Professionals

Introduction

Citrinin (C₁₃H₁₄O₅) is a polyketide mycotoxin that poses a significant concern for food safety and public health due to its nephrotoxic, hepatotoxic, and potential carcinogenic properties.[1] First isolated from Penicillium citrinum, this secondary metabolite is now known to be produced by a variety of fungal species belonging to the genera Penicillium, Aspergillus, and Monascus.[2][3] These fungi are common contaminants of stored grains, fruits, and other food products, leading to the potential for this compound to enter the human food chain.[2][3] This technical guide provides a comprehensive overview of this compound-producing fungal species, including quantitative production data, detailed experimental protocols, and an exploration of the biosynthetic and regulatory pathways governing its synthesis. This information is intended to serve as a valuable resource for researchers and professionals involved in mycotoxin research, food safety, and drug development.

This compound-Producing Fungal Species

This compound production has been identified in a range of fungal species across three main genera. The most notable producers are listed below.

Penicillium Species

The genus Penicillium is a major source of this compound contamination. Key this compound-producing species include:

-

Penicillium citrinum : This is the species from which this compound was first isolated and remains one of the most well-known producers.[4][5] It is frequently found on citrus fruits, cereals, and spices.[4][6]

-

Penicillium verrucosum : This species is a significant producer of both this compound and ochratoxin A, often co-contaminating cereal crops.[2][6]

-

Penicillium expansum : Known primarily as a post-harvest pathogen of apples and pears, P. expansum can also produce this compound in addition to patulin.[2][6]

-

Other Penicillium species : Several other species have been reported to produce this compound, including P. viridicatum, P. lividum, P. fellutanum, P. implicatum, P. jensenii, P. canescens, P. purpurescens, P. roqueforti, and P. thomii.[7]

Aspergillus Species

Several species within the genus Aspergillus are also capable of producing this compound. These include:

-

Aspergillus niger : While more commonly associated with other mycotoxins, some strains of A. niger are reported to be significant producers of this compound.[8][9]

-

Aspergillus terreus : This species is a known producer of various secondary metabolites, including this compound.[2][10]

-

Aspergillus niveus : This species has been identified as a this compound producer.[10][11]

-

Other Aspergillus species : this compound production has also been attributed to A. carneus, A. fumigatus, A. ostianus, A. awamori, and A. parasiticus.[2][8][9]

Monascus Species

Species of the genus Monascus are widely used in the production of red fermented rice and other food colorants. However, some strains are also known to produce this compound.

-

Monascus purpureus : This species is a well-documented producer of this compound, which can be an undesirable contaminant in red mold rice products.[12][13]

-

Monascus ruber : Similar to M. purpureus, this species can also produce this compound.[2][12][13]

Quantitative Data on this compound Production

The production of this compound by different fungal species is highly variable and influenced by factors such as the fungal strain, substrate, temperature, pH, and water activity. The following tables summarize quantitative data on this compound production from various studies.

Table 1: this compound Production by Penicillium Species

| Fungal Species | Substrate/Medium | Temperature (°C) | This compound Yield | Reference |

| Penicillium citrinum NRRL 5907 | 2% Yeast Extract, 5% Sucrose | Not Specified | 1.7 g/L | [10] |

| Penicillium citrinum HR-087 | Optimized Liquid Medium | Not Specified | 9.62 g/L | [2] |

| Penicillium verrucosum | Rice | 20 | 74.8 ± 5.7 µg/kg | [14] |

| Penicillium verrucosum | Wheat | 20 | 45.2 ± 3.1 µg/kg | [14] |

| Penicillium verrucosum | Barley | 20 | 58.6 ± 4.5 µg/kg | [14] |

| Penicillium aurantiogriseum | Culture Media | Not Specified | 5-22 ppb | [15][16] |

Table 2: this compound Production by Aspergillus Species

| Fungal Species | Substrate/Medium | Temperature (°C) | This compound Yield | Reference |

| Aspergillus niger | Czapek's Medium | Room Temperature | 1655.91 ppb | [17] |

| Aspergillus foetidus | Czapek's Medium | Room Temperature | 0.06 ppb | [17] |

| Aspergillus ochraceus | Czapek's Medium | Room Temperature | 500-1000 ppb | [17] |

| Aspergillus fumigatus | Czapek's Medium | Room Temperature | 500-1000 ppb | [17] |

| Aspergillus niveus | Czapek's Medium | Room Temperature | 500-1000 ppb | [17] |

Table 3: this compound Production by Monascus Species

| Fungal Species | Substrate/Medium | Temperature (°C) | This compound Yield | Reference |

| Monascus purpureus M9 | Liquid Medium (dark) | Not Specified | 288 µg/g | [5] |

| Monascus purpureus M9 | Liquid Medium (15 min/d blue light) | Not Specified | 363 µg/g | [5] |

| Monascus purpureus YY-1 (wild-type) | Rice | 30 | 49.17 ± 2.64 µg/g | [18] |

| Monascus purpureus (mutant) | Rice | 30 | 1.38 ± 0.22 µg/g | [18] |

| Monascus ruber | Glucose Medium (10 g/L) | Not Specified | Absent | [11][12] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound-producing fungi.

Fungal Cultivation for this compound Production

Objective: To culture fungal species under conditions that promote the production of this compound for subsequent analysis.

Materials:

-

Fungal isolate of interest (e.g., Penicillium citrinum)

-

Potato Dextrose Agar (PDA) plates

-

Liquid culture medium (e.g., 2% Yeast Extract with 5% Sucrose, or Czapek's medium)[10][17]

-

Sterile flasks

-

Incubator

Procedure:

-

Inoculate the fungal isolate onto PDA plates and incubate at 25-30°C for 5-7 days to obtain a mature sporulating culture.

-

Prepare a spore suspension by adding sterile water with a wetting agent (e.g., 0.05% Tween 80) to the surface of the PDA plate and gently scraping the spores with a sterile loop.

-

Determine the spore concentration using a hemocytometer and adjust to the desired concentration (e.g., 10⁶ spores/mL).

-

Inoculate sterile liquid culture medium in flasks with the spore suspension.

-

Incubate the flasks at the optimal temperature for this compound production for the specific species (e.g., 25-30°C) with shaking (e.g., 150 rpm) for a specified period (e.g., 7-21 days).[19]

-

Harvest the culture by separating the mycelium from the culture broth by filtration. The broth and/or mycelium can then be used for this compound extraction.

This compound Extraction

Objective: To extract this compound from fungal cultures or contaminated food matrices.

Materials:

-

Fungal culture broth or finely ground contaminated sample

-

Extraction solvent (e.g., methanol, acetonitrile, or a mixture such as acetonitrile-water)

-

Sodium bicarbonate (NaHCO₃) solution

-

Hydrochloric acid (HCl)

-

Chloroform or Ethyl acetate

-

Rotary evaporator

Procedure (Liquid-Liquid Extraction):

-

Acidify the fungal culture filtrate to approximately pH 3 with HCl.

-

Extract the acidified filtrate multiple times with an equal volume of ethyl acetate or chloroform in a separatory funnel.

-

Pool the organic extracts and wash with a saturated sodium bicarbonate solution to remove acidic impurities.

-

Re-acidify the aqueous layer and re-extract with the organic solvent.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Evaporate the solvent using a rotary evaporator to concentrate the this compound extract.

-

Re-dissolve the residue in a small volume of a suitable solvent (e.g., methanol) for analysis.

This compound Detection and Quantification

Objective: To separate, identify, and quantify this compound in an extract.

Instrumentation:

-

HPLC system with a fluorescence detector

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm).[10]

-

Mobile Phase: A mixture of acetonitrile and acidified water (e.g., with phosphoric acid to pH 2.5). The ratio can be isocratic (e.g., 50:50 v/v) or a gradient.[10]

-

Flow Rate: Typically 1.0 mL/min.[10]

-

Injection Volume: 20-100 µL.

-

Detector: Fluorescence detector with excitation at approximately 331 nm and emission at 500 nm.[7][15]

-

Quantification: Based on a calibration curve prepared from this compound standards of known concentrations.

Objective: A semi-quantitative method for the detection of this compound.

Materials:

-

TLC plates (silica gel)

-

Developing solvent (e.g., chloroform-acetone-ethanol-water, 60:40:10:1 v/v/v/v)[8][9]

-

UV lamp (365 nm)

Procedure:

-

Spot the concentrated extract and this compound standards onto the TLC plate.

-

Develop the plate in a chamber saturated with the developing solvent.

-

After the solvent front has reached the desired height, remove the plate and air dry.

-

Visualize the this compound spots under a UV lamp at 365 nm. This compound will appear as a yellow fluorescent spot.

-

Compare the intensity of the sample spot to the standard spots for semi-quantitative estimation.

Objective: A rapid and sensitive immunoassay for the quantification of this compound.

Principle: This is typically a competitive ELISA where this compound in the sample competes with a this compound-enzyme conjugate for binding to a limited number of anti-citrinin antibody-coated wells.

General Procedure:

-

Add this compound standards or sample extracts to the antibody-coated microtiter wells.

-

Add the this compound-enzyme conjugate to the wells.

-

Incubate to allow for competitive binding.

-

Wash the wells to remove unbound reagents.

-

Add a substrate for the enzyme, which will produce a colored product.

-

Stop the reaction and measure the absorbance using a microplate reader.

-

The color intensity is inversely proportional to the this compound concentration in the sample. A standard curve is used for quantification.[5][11][12][13][14]

Molecular Biology Techniques

Objective: To disrupt a specific gene in the this compound biosynthesis cluster to study its function.

General Procedure (for Aspergillus or Penicillium):

-

Construct a knockout cassette: This typically consists of a selectable marker gene (e.g., hygromycin resistance) flanked by DNA sequences that are homologous to the regions upstream and downstream of the target gene.

-

Protoplast preparation: Generate protoplasts from the fungal mycelium by enzymatic digestion of the cell wall.

-

Transformation: Introduce the knockout cassette into the protoplasts, often using polyethylene glycol (PEG)-mediated transformation.

-

Selection: Plate the transformed protoplasts on a selective medium (e.g., containing hygromycin) to isolate transformants that have integrated the cassette.

-

Screening: Use PCR and Southern blot analysis to screen the transformants for homologous recombination events where the target gene has been replaced by the knockout cassette.

-

Phenotypic analysis: Analyze the knockout mutant for its ability to produce this compound compared to the wild-type strain.

Biosynthesis and Signaling Pathways

This compound Biosynthetic Pathway

This compound is a polyketide, synthesized via a complex enzymatic pathway. The core of this pathway is a polyketide synthase (PKS), a large multifunctional enzyme that iteratively condenses acetyl-CoA and malonyl-CoA units. In Monascus ruber, the biosynthesis originates from a tetraketide, whereas in Penicillium and Aspergillus species, it is believed to originate from a pentaketide.[20][21] The genes encoding the enzymes for this compound biosynthesis are organized in a gene cluster.

The key genes in the this compound biosynthesis cluster include:

-

pksCT (or citS) : Encodes the polyketide synthase.

-

Genes for tailoring enzymes : These include oxidoreductases, dehydrogenases, and oxygenases that modify the polyketide backbone to form the final this compound molecule.

-

Regulatory genes : Transcription factors that control the expression of the other genes in the cluster.

Signaling Pathways Regulating this compound Production

The biosynthesis of this compound is tightly regulated by various signaling pathways that respond to environmental cues.

-

pH Signaling: The ambient pH is a critical factor influencing this compound production. The Pal/PacC signaling pathway is a conserved mechanism in fungi that senses and responds to changes in pH. The transcription factor PacC is a key regulator in this pathway. In acidic conditions, which generally favor mycotoxin production, PacC is in an inactive form. Under alkaline conditions, PacC is proteolytically processed to an active form that represses the expression of genes involved in the production of acidic secondary metabolites like this compound.[2][13]

-

Nitrogen Regulation: The availability and type of nitrogen source significantly impact this compound biosynthesis. Nitrogen metabolite repression is a global regulatory system in fungi that ensures the preferential utilization of favored nitrogen sources like ammonium and glutamine. The GATA transcription factor AreA is a central regulator of this process. Under nitrogen-limiting conditions, AreA is activated and can upregulate the expression of genes involved in the utilization of alternative nitrogen sources, and in some cases, secondary metabolite biosynthesis gene clusters.[1][4][5][8]

-

Carbon Source Regulation: The type of carbon source available can also influence this compound production. For instance, glucose has been shown to promote this compound production in P. citrinum compared to sucrose.[18] This is likely mediated by carbon catabolite repression, a regulatory mechanism that involves the transcription factor CreA.

-

Other Signaling Pathways: Other signaling pathways, such as the mitogen-activated protein kinase (MAPK) cascades and the cyclic AMP (cAMP) signaling pathway, are known to be involved in the regulation of secondary metabolism in fungi in response to various stresses and developmental cues.[22][23][24][25][26][27][28] Their specific roles in regulating this compound biosynthesis are an active area of research.

Conclusion

The production of this compound by various fungal species presents a significant challenge to food safety and human health. A thorough understanding of the biology of these fungi, the factors influencing toxin production, and the underlying molecular mechanisms is crucial for the development of effective mitigation strategies. This technical guide has provided a comprehensive overview of the current knowledge on this compound-producing fungi, with a focus on quantitative data, experimental protocols, and the intricate network of biosynthetic and regulatory pathways. It is anticipated that this information will be a valuable resource for researchers and professionals working to address the challenges posed by this important mycotoxin. Further research into the signaling pathways and the development of robust and rapid detection methods will continue to be critical areas of investigation.

References

- 1. Nitrogen regulation of fungal secondary metabolism in fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Function of pH-dependent transcription factor PacC in regulating development, pathogenicity, and mycotoxin biosynthesis of phytopathogenic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Frontiers | Nitrogen regulation of fungal secondary metabolism in fungi [frontiersin.org]

- 5. semanticscholar.org [semanticscholar.org]

- 6. pH Signaling in Human Fungal Pathogens: a New Target for Antifungal Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. hilarispublisher.com [hilarispublisher.com]

- 8. Nitrogen regulation of fungal secondary metabolism in fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Comparative Transcriptomic Analysis of Key Genes Involved in this compound Biosynthesis in Monascus purpureus - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Activation of ERK and JNK signaling pathways by mycotoxin this compound in human cells (Journal Article) | OSTI.GOV [osti.gov]

- 12. The Effect of Blue Light on the Production of this compound in Monascus purpureus M9 by Regulating the mraox Gene through lncRNA AOANCR - PMC [pmc.ncbi.nlm.nih.gov]

- 13. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 14. journals.asm.org [journals.asm.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. Influence of pH and carbon to nitrogen ratio on mycotoxin production by Alternaria alternata in submerged cultivation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. This compound Mycotoxin Contamination in Food and Feed: Impact on Agriculture, Human Health, and Detection and Management Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Regulation of this compound biosynthesis in Monascus purpureus: Impacts on growth, morphology, and pigments production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Frontiers | Mitogen-Activated Protein Kinase Cascades in Plant Hormone Signaling [frontiersin.org]

- 23. KEGG PATHWAY: map04010 [genome.jp]

- 24. cAMP Signalling Pathway in Biocontrol Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 25. origene.com [origene.com]

- 26. "Signaling via cAMP in fungi: interconnections with mitogen-activated p" by James Kronstad, Adriana De Maria et al. [digitalcommons.unl.edu]

- 27. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 28. journals.asm.org [journals.asm.org]

The Citrinin Biosynthesis Pathway in Monascus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Citrinin is a mycotoxin with nephrotoxic properties produced by several fungal species, including those of the genus Monascus. As Monascus species are widely used in the production of food colorants and cholesterol-lowering agents, the presence of this compound is a significant safety concern. This technical guide provides an in-depth overview of the this compound biosynthesis pathway in Monascus, detailing the genetic and enzymatic machinery involved. It summarizes key quantitative data on this compound production, outlines experimental protocols for its study, and presents visual diagrams of the biosynthetic pathway and related experimental workflows to facilitate a comprehensive understanding for researchers, scientists, and professionals in drug development.

The this compound Biosynthetic Gene Cluster

The biosynthesis of this compound in Monascus is orchestrated by a dedicated gene cluster. The core of this cluster is the polyketide synthase gene, pksCT (also referred to as citS).[1][2] This gene encodes a large, multifunctional enzyme responsible for the initial steps of polyketide chain assembly.[1][2] Surrounding pksCT are several other genes that encode enzymes for subsequent modification and regulation of the pathway. The identified genes within the cluster and their putative functions are summarized in Table 1.

| Gene | Encoded Protein/Enzyme Function | Reference(s) |

| pksCT (or citS) | A non-reducing polyketide synthase (nrPKS) that catalyzes the condensation of acetyl-CoA and malonyl-CoA to form the initial polyketide chain. It contains ketosynthase, acyltransferase, acyl carrier protein, and methyltransferase domains.[1][2][3] | [1][2][3] |

| ctnA | A Zn(II)2Cys6 binuclear DNA binding protein that acts as a major transcriptional activator for the this compound biosynthesis gene cluster.[4] Disruption of this gene significantly reduces this compound production.[4][5] | [4][5] |

| ctnB (or orf4) | Function not fully elucidated but essential for this compound production.[6][7] | [6][7] |

| ctnC | A putative transporter protein that may be involved in the transport of this compound out of the cell.[7] Overexpression of ctnC has been shown to reduce intracellular this compound levels.[7] | [7] |

| citA | Previously annotated as an oxidase, it is now suggested to be involved in a hydrolysis step assisting the nrPKS.[3] | [3] |

| citB | A non-heme iron oxidase that oxidizes a methyl group on the polyketide intermediate.[3] | [3] |

| citC | An oxidase that further oxidizes the alcohol group formed by CitB to an aldehyde.[3] | [3] |

| citD | An enzyme that converts the aldehyde group to a carboxylic acid.[3] | [3] |

| citE | A reductase that catalyzes the final reduction step to form this compound.[3] | [3] |

| orf1 | Essential for this compound production, though its precise function is not fully characterized.[6] | [6] |

| orf3 | Encodes an oxygenase and is located between pksCT and ctnA.[8] It is considered essential for this compound biosynthesis.[6] | [6][8] |

The Biosynthetic Pathway

The biosynthesis of this compound in Monascus begins with the condensation of one acetyl-CoA molecule and three malonyl-CoA molecules, a process catalyzed by the polyketide synthase PksCT.[4][9][10] This initial reaction forms a tetraketide intermediate.[9][10][11] This is a key distinction from the pathway in Penicillium and Aspergillus, which proceeds via a pentaketide intermediate.[9][10] The subsequent steps involve a series of enzymatic modifications including oxidation and reduction reactions, catalyzed by the products of other genes within the cluster, to yield the final this compound molecule.

Regulation of this compound Biosynthesis

The production of this compound is a tightly regulated process. The transcription factor CtnA plays a crucial positive regulatory role, activating the expression of the other genes in the cluster.[4] Deletion of ctnA leads to a significant decrease in this compound production.[5][6]

There is also a complex interplay between the biosynthesis of this compound and the production of Monascus pigments, which are also polyketides.[12] Both pathways share the same precursors, acetyl-CoA and malonyl-CoA.[12][13] This suggests a competitive relationship, where the upregulation of one pathway may lead to the downregulation of the other by shunting shared precursors. For instance, deletion of the pigment regulator gene pigR has been shown to enhance this compound production.[6] Conversely, overexpression of the pigment biosynthesis gene MpigE can lead to a decrease in this compound production.[6]

Quantitative Data on this compound Production

The production of this compound by Monascus species can vary significantly depending on the strain and culture conditions. Genetic modifications have been shown to be effective in reducing or eliminating this compound production.

| Strain/Condition | This compound Production Level | Reference(s) |

| Monascus purpureus Wild-Type | 8.6 x 10^4 µg/g of dry mycelia | [1] |

| pksCT-disrupted M. purpureus | No detectable this compound | [1][2] |

| pksCT revertant M. purpureus | 7.4 x 10^4 µg/g of dry mycelia | [1] |

| M. purpureus YY-1 (Wild-Type) | 49.17 ± 2.64 µg/g | [6] |

| M. purpureus "winter" mutant (low this compound) | 1.38 ± 0.22 µg/g (a 35.6-fold decrease) | [6] |

| M. purpureus M3 (high this compound producer) | 2.08 ± 0.21 mg/L | [13] |

| M. purpureus M34 (low this compound producer) | 0.02 ± 0.01 mg/L (a 104-fold decrease) | [13] |

| M. purpureus RP2 Wild-Type | Not specified, used as baseline | [5] |

| ctnA knockout M. purpureus RP2 (ΔctnA) | 22% of the wild-type strain | [5] |

| ctnA overexpression M. purpureus RP2 (A2) | 120% of the wild-type strain | [5] |

| Monascus strains on rice | 0.28 to 2458.80 mg/kg | [14] |

| Monascus strains in submerged culture | 0.09 to 55.65 mg/kg | [14] |

| Monascus ruber with 10g/l glucose | Complete absence of this compound | [15] |

| Commercial Monascus products (lipid extracts) | 0.28 to 6.29 µg/g | [16] |

Experimental Protocols

Gene Knockout in Monascus using CRISPR-Cas9

This protocol provides a general framework for gene knockout in Monascus spp. using the CRISPR-Cas9 system, a powerful tool for targeted gene disruption.[17][18][19]

References

- 1. Polyketide Synthase Gene Responsible for this compound Biosynthesis in Monascus purpureus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Regulation of this compound biosynthesis in Monascus purpureus: Impacts on growth, morphology, and pigments production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Investigation of this compound and Pigment Biosynthesis Mechanisms in Monascus purpureus by Transcriptomic Analysis [frontiersin.org]

- 7. Transportation of this compound is regulated by the CtnC gene in the medicinal fungus Monascus purpureus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Biosynthetic Pathway of this compound in the Filamentous Fungus Monascus ruber as Revealed by 13C Nuclear Magnetic Resonance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.asm.org [journals.asm.org]

- 11. journals.asm.org [journals.asm.org]

- 12. Effects of pigment and this compound biosynthesis on the metabolism and morphology of Monascus purpureus in submerged fermentation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. [Study on the production of this compound by Monascus strains used in food industry] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Gene knockout - Wikipedia [en.wikipedia.org]

- 18. idtdna.com [idtdna.com]

- 19. Generation of gene-of-interest knockouts in murine organoids using CRISPR-Cas9 - PMC [pmc.ncbi.nlm.nih.gov]

The Core Mechanisms of Citrinin Nephrotoxicity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Citrinin (CTN) is a mycotoxin produced by several species of fungi, including Penicillium, Aspergillus, and Monascus.[1][2] It is a frequent contaminant of stored grains, fruits, and other plant products.[3] The primary target organ for this compound toxicity is the kidney, where it induces a range of detrimental effects collectively known as nephrotoxicity.[1][3] This technical guide provides a comprehensive overview of the core molecular mechanisms underlying this compound-induced renal damage, with a focus on oxidative stress, apoptosis, mitochondrial dysfunction, and associated signaling pathways. The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding and investigating the toxicological impact of this compound.

Key Mechanisms of this compound Nephrotoxicity

The nephrotoxic effects of this compound are multifaceted, involving a cascade of interconnected cellular and molecular events. The central pillars of its toxicity are the induction of oxidative stress, the triggering of programmed cell death (apoptosis), and the disruption of mitochondrial function. These processes are orchestrated and influenced by complex signaling pathways within the renal cells.

Oxidative Stress

A primary mechanism of this compound-induced nephrotoxicity is the generation of reactive oxygen species (ROS), leading to a state of oxidative stress.[2][3] This imbalance between the production of ROS and the antioxidant defense capacity of the cell results in damage to vital cellular components, including lipids, proteins, and DNA.

Experimental Evidence:

-

In vitro studies have consistently demonstrated that this compound exposure leads to an increase in ROS production in kidney cells.[3]

-

Treatment of renal cells with this compound has been shown to increase levels of malondialdehyde (MDA), a marker of lipid peroxidation.[4]

-

A significant decrease in the levels of endogenous antioxidants, such as reduced glutathione (GSH), and the activity of antioxidant enzymes like catalase and glutathione peroxidase (GPx) has been observed following this compound exposure.[5]

Apoptosis

This compound is a potent inducer of apoptosis, or programmed cell death, in renal cells.[3] This process is a key contributor to the loss of functional renal tissue observed in this compound nephrotoxicity. The apoptotic cascade is initiated through both intrinsic (mitochondrial) and extrinsic pathways.

Key Apoptotic Events:

-

Activation of Caspases: this compound exposure leads to the activation of a cascade of cysteine-aspartic proteases known as caspases. Specifically, the activation of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3, -6, and -7) has been documented.[3][6]

-

Alteration of Apoptotic Proteins: An increased ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2 is a common finding, which promotes the release of cytochrome c from the mitochondria.[7]

-

DNA Fragmentation: A hallmark of apoptosis, the fragmentation of oligonucleosomal DNA, is observed in renal cells treated with this compound.[7]

Mitochondrial Dysfunction

The mitochondrion is a critical target of this compound toxicity.[2] Disruption of mitochondrial function not only contributes to oxidative stress and apoptosis but also impairs cellular energy metabolism.

Observed Mitochondrial Effects:

-

Decreased Mitochondrial Membrane Potential (MMP): this compound causes a loss of the mitochondrial membrane potential, a key indicator of mitochondrial health and a critical step in the intrinsic apoptotic pathway.[7][8]

-

Inhibition of Respiratory Chain Complexes: this compound has been shown to inhibit the activity of enzymes in the mitochondrial respiratory chain, particularly Complex I (NADH oxidase and NADH cytochrome c reductase).[8] This inhibition disrupts ATP production and increases ROS generation.

-

Altered Mitochondrial Swelling: Studies have indicated that this compound can interfere with mitochondrial membrane fluidity and affect mitochondrial swelling, further compromising their function.[8]

Signaling Pathways in this compound Nephrotoxicity

The toxic effects of this compound are mediated by the modulation of several key signaling pathways. Understanding these pathways provides insight into the molecular switches that control the cellular response to this compound-induced stress.

Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK signaling pathways, including the extracellular signal-regulated kinase (ERK) and c-Jun N-terminal kinase (JNK) pathways, are significantly activated by this compound in human kidney cells.[9]

-

ERK1/2 Pathway: Activation of ERK1/2 by this compound contributes to the upregulation of early response genes like egr-1 and c-fos, and is also implicated in this compound-induced apoptosis.[9][10]

-

JNK Pathway: The JNK pathway is another major MAPK pathway activated by this compound. This pathway is involved in the upregulation of transcripts like MMP3 and also plays a role in apoptosis.[9]

p53 Signaling Pathway

The tumor suppressor protein p53 is a critical regulator of the cellular response to DNA damage and other stressors. This compound has been shown to induce the expression of p53 and its downstream target, p21/waf1, leading to cell cycle arrest and apoptosis.[6][11]

Quantitative Data on this compound Nephrotoxicity

The following tables summarize quantitative data from various studies on the nephrotoxic effects of this compound.

Table 1: In Vitro Cytotoxicity of this compound in Renal Cells

| Cell Line | Exposure Time (h) | IC50 Value (µM) | Reference |

| Vero (kidney) | 48 | ~120 | [4] |

| HEK293 (human embryonic kidney) | 24 | Not specified, dose-dependent effects observed at 10-20 µM | [9] |

| SH-SY5Y (neuroblastoma, as a model for cellular toxicity) | 24 | 77.1 | [12] |

| SH-SY5Y | 48 | 74.7 | [12] |

Table 2: Effects of this compound on Renal Function Biomarkers in Dogs

| Parameter | Dose (µmol/kg) | Observation | Reference |

| Proteinuria | 80 | Significant increase | [13] |

| Glucosuria | 80 | Significant increase | [13] |

| Inulin Clearance (CIN) | 80 | Modest reduction | [13] |

| Renal Blood Flow (RBF) | 80 | Modest reduction | [13] |

Table 3: In Vivo Nephrotoxicity Studies of this compound in Rats

| Study Duration | Dose | Key Findings | Reference |

| 90 days | 20 µg/kg bw/day (NOAEL) | No toxicologically significant alterations observed. | [14] |

| 28 days | 20 and 40/30 mg/kg bw/day | Regenerative tubules observed at the high dose; increased PCNA-positive cells at all doses. | [14] |

Detailed Experimental Protocols

MTT Assay for Cell Viability

This protocol is used to assess the cytotoxic effects of this compound on renal cells by measuring their metabolic activity.

Materials:

-

96-well plates

-

Renal cell line (e.g., HEK293, Vero)

-

Complete culture medium

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.

-

Treat the cells with various concentrations of this compound for the desired exposure time (e.g., 24, 48 hours). Include untreated control wells.

-

After the incubation period, add 10 µL of MTT solution to each well.[15]

-

Incubate the plate for 1-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[15]

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[15]

-

Mix thoroughly to ensure complete solubilization.

-

Read the absorbance at 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the untreated control.

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol describes the use of 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.

Materials:

-

Renal cells

-

This compound

-

Phosphate-buffered saline (PBS)

-

DCFH-DA stock solution (e.g., 10 mM in DMSO)

-

Fluorometric microplate reader or fluorescence microscope

Procedure:

-

Culture renal cells to the desired confluence.

-

Treat the cells with this compound for the specified duration.

-

Wash the cells with PBS.

-

Load the cells with DCFH-DA (final concentration of 10-20 µM in serum-free medium or PBS) and incubate for 30-60 minutes at 37°C in the dark.[7]

-

Wash the cells again with PBS to remove excess probe.

-

Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.

-

ROS levels are expressed as the fold change in fluorescence intensity relative to the untreated control.

Caspase-3 Activity Assay

This colorimetric assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

Materials:

-

Treated and untreated renal cells

-

Cell lysis buffer

-

Caspase-3 substrate (e.g., DEVD-pNA)

-

Reaction buffer

-

96-well plate

-

Microplate reader

Procedure:

-

Induce apoptosis in renal cells by treating with this compound.

-

Lyse the cells using the provided lysis buffer and quantify the protein concentration.

-

Add 50-100 µg of protein lysate to each well of a 96-well plate.

-

Add the caspase-3 substrate (DEVD-pNA) and reaction buffer to each well.[16]

-

Incubate the plate at 37°C for 1-2 hours.[16]

-

During the incubation, activated caspase-3 will cleave the substrate, releasing the chromophore p-nitroaniline (pNA).

-

Measure the absorbance at 400-405 nm.[16]

-

The caspase-3 activity is proportional to the absorbance and can be expressed as fold increase over the untreated control.

Western Blot Analysis for Signaling Proteins

This protocol is used to detect and quantify the expression and phosphorylation status of proteins in signaling pathways.

Materials:

-

Treated and untreated renal cells

-

Lysis buffer with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-ERK, anti-ERK, anti-p53)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the cells and determine the protein concentration.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Quantify the band intensities using densitometry software.

Visualizations of Core Mechanisms

Signaling Pathways

Caption: Signaling pathways in this compound-induced nephrotoxicity.

Experimental Workflow for In Vitro Assessment

Caption: In vitro experimental workflow for this compound nephrotoxicity.

Conclusion

The nephrotoxicity of this compound is a complex process driven by the interplay of oxidative stress, apoptosis, and mitochondrial dysfunction, which are regulated by intricate signaling networks, including the MAPK and p53 pathways. A thorough understanding of these core mechanisms is essential for risk assessment, the development of potential therapeutic interventions, and for guiding future research in the field of mycotoxicology. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for scientists working to unravel the full spectrum of this compound's impact on renal health.

References

- 1. This compound biomarkers: a review of recent data and application to human exposure assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Toxicological properties of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. academic.oup.com [academic.oup.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound induces apoptosis via a mitochondria-dependent pathway and inhibition of survival signals in embryonic stem cells, and causes developmental injury in blastocysts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanism of this compound-induced dysfunction of mitochondria. II. Effect on respiration, enzyme activities, and membrane potential of liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Activation of ERK and JNK signaling pathways by mycotoxin this compound in human cells (Journal Article) | OSTI.GOV [osti.gov]

- 10. researchgate.net [researchgate.net]

- 11. Food Toxicity of Mycotoxin this compound and Molecular Mechanisms of Its Potential Toxicity Effects through the Implicated Targets Predicted by Computer-Aided Multidimensional Data Analysis [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. This compound produces acute adverse changes in renal function and ultrastructure in pentobarbital-anesthetized dogs without concomitant reductions in [potassium]plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. cot.food.gov.uk [cot.food.gov.uk]

- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. abcam.com [abcam.com]

An In-Depth Technical Guide to the Molecular Structure and Properties of Citrinin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Citrinin is a mycotoxin produced by several species of fungi, including those from the genera Penicillium, Aspergillus, and Monascus. It is a common contaminant of stored grains, fruits, and other plant products, posing a potential health risk to humans and animals. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, biosynthesis, and toxicological effects of this compound. Detailed experimental protocols for its extraction and analysis are provided, along with a visualization of its key signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and food safety.

Molecular Structure and Physicochemical Properties

This compound is a polyketide mycotoxin with a complex chemical structure. Its systematic IUPAC name is (3R,4S)-4,6-dihydro-8-hydroxy-3,4,5-trimethyl-6-oxo-3H-2-benzopyran-7-carboxylic acid[1].

Chemical Structure

The chemical formula of this compound is C₁₃H₁₄O₅, and it has a molecular weight of 250.25 g/mol [1]. The molecule possesses a planar structure with conjugated bonds, which contributes to its autofluorescence[1].

Physicochemical Properties

This compound presents as lemon-yellow, disordered crystals that melt with decomposition at approximately 175-178.5°C[1]. It is sparingly soluble in water but demonstrates solubility in various organic solvents and alkaline solutions[2].

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₁₃H₁₄O₅ | [1] |

| Molecular Weight | 250.25 g/mol | [1] |

| Melting Point | 175-178.5 °C (decomposes) | [1] |

| UV Absorption Maxima (in Methanol) | 223, 251, 330 nm | [3] |

| Fluorescence (HPLC-FLD) | Excitation: ~330-331 nm, Emission: ~500 nm | [4][5] |

Table 2: Solubility of this compound

| Solvent | Solubility | References |

| Water | Sparingly soluble | [2] |

| Ethanol | ~2 mg/mL | [3] |

| Methanol | Soluble | [6] |

| Acetonitrile | Soluble | [2] |

| Chloroform | Soluble | [2] |

| Dimethyl sulfoxide (DMSO) | ~20 mg/mL | [3] |

| Dimethylformamide (DMF) | ~20 mg/mL | [3] |

| Aqueous alkaline solutions (NaOH, Na₂CO₃) | Soluble | [2] |

Spectroscopic Data

Table 3: Spectroscopic Data for this compound

| Technique | Solvent/Method | Key Features/Peaks | References |

| UV-Visible Spectroscopy | Methanol | λmax: 223, 251, 330 nm | [3] |

| Fluorescence Spectroscopy | HPLC Mobile Phase | Excitation: ~330-331 nm, Emission: ~500 nm | [4][5] |

| ¹³C NMR | CDCl₃ | A publicly available spectrum indicates characteristic peaks for the polyketide structure, but detailed assignments are not provided. | |

| FT-IR | KBr disc | A publicly available spectrum shows characteristic absorptions for hydroxyl, carbonyl, and aromatic functionalities, but a detailed peak list is not provided. |

Biosynthesis of this compound

This compound is a secondary metabolite synthesized by fungi through the polyketide pathway. The biosynthesis involves a set of conserved genes, including citS, mrl1, mrl2, mrl4, mrl6, and mrl7. The process begins with the synthesis of a polyketide chain by a polyketide synthase, followed by a series of enzymatic modifications including cyclization, oxidation, and methylation to yield the final this compound molecule. The exact biosynthetic pathway can vary slightly between different fungal species, such as Monascus and Penicillium/Aspergillus.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound in Foods and Supplements: A Review of Occurrence and Analytical Methodologies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Determination of this compound in Agricultural Products by Immunoaffinity Column Clean-up Coupled with HPLC [spkx.net.cn]

- 6. bioaustralis.com [bioaustralis.com]

A Technical Guide to the Isolation and Cultivation of Penicillium citrinum

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies for isolating and cultivating the filamentous fungus Penicillium citrinum. This species is a significant source of bioactive secondary metabolites, including the nephrotoxic mycotoxin citrinin and the first discovered statin, mevastatin.[1][2] A thorough understanding of its isolation and the optimization of its culture conditions are critical for research into its physiology, genetics, and the production of its secondary metabolites.

Isolation of Penicillium citrinum

Penicillium citrinum is a mesophilic fungus with a worldwide distribution, commonly found in diverse environments such as soil, on citrus fruits, and as an endophyte in various plants.[2][3] Isolation protocols vary depending on the source material.

From Soil

Isolation from soil is a common method for obtaining P. citrinum strains. The serial dilution technique is frequently employed to reduce the microbial load and isolate individual fungal colonies.

Experimental Protocol: Isolation from Soil

-

Sample Collection: Collect soil samples (approximately 5g) using a sterile spatula and place them in sterile bags.

-

Suspension Preparation: Suspend 1-2 grams of the soil sample in 9-20 mL of sterile distilled water.[4][5]

-

Serial Dilution: Perform a serial dilution of the soil suspension to obtain dilutions of 10⁻¹, 10⁻², and 10⁻³.[4]

-

Plating: Spread 0.1 mL of each dilution onto Petri plates containing Potato Dextrose Agar (PDA) supplemented with an antibacterial agent such as chloramphenicol (0.01% w/w) or streptomycin (50 µg/mL) to inhibit bacterial growth.[4][6]

-

Pure Culture Isolation: Observe the plates for fungal colonies. P. citrinum colonies typically appear velutinous to floccose, with a white mycelium that turns greyish-orange and produces greyish-turquoise conidial masses.[7] Transfer the hyphal tip of a suspected P. citrinum colony to a fresh PDA plate to obtain a pure culture.[4]

-

Identification: Confirm the identity of the isolate through morphological examination (microscopic observation of conidiophores and conidia) and molecular methods such as Internal Transcribed Spacer (ITS) rRNA gene sequencing.[4]

From Plant Material (as an Endophyte)

P. citrinum can be isolated as an endophyte from various plant tissues, including leaves, stems, and roots.[8][9][10]

Experimental Protocol: Isolation from Plant Tissue

-

Sample Collection and Surface Sterilization: Collect healthy plant tissues. Thoroughly wash the samples with sterile distilled water. Surface sterilize the plant material by sequential immersion in 70% ethanol for 1 minute, followed by a sodium hypochlorite solution (e.g., 1-5%) for 3-5 minutes, and then rinse several times with sterile distilled water.

-

Tissue Preparation: Aseptically cut the surface-sterilized plant tissues into small segments.

-

Plating: Place the segments on a suitable medium such as PDA or Water Agar (WA) supplemented with an antibiotic.[6]

-

Incubation: Incubate the plates at 28 ± 2°C for 8 days or until fungal growth emerges from the plant tissue.[6]

-

Pure Culture Isolation and Identification: Subculture the emerging fungal hyphae onto fresh PDA plates to obtain pure cultures. Identify the isolates based on morphological and molecular characteristics as described previously.

From Infected Insects

Penicillium citrinum has also been isolated from naturally infected insects.

Experimental Protocol: Isolation from Infected Insects

-

Sample Collection: Collect insects showing signs of fungal infection from cultivated fields.[4]

-

Isolation: Directly transfer the external conidia from the surface of the infected insect onto PDA plates supplemented with 3% (w/w) sodium chloride and 0.01% (w/w) chloramphenicol.[4]

-

Incubation: Incubate the plates at 30°C for 5 days.[4]

-

Pure Culture and Identification: Isolate a pure culture and identify the fungus as previously described.

Culture Conditions for Penicillium citrinum

The optimal culture conditions for P. citrinum depend on the desired outcome, whether it is for biomass production, enzyme secretion, or the synthesis of specific secondary metabolites.

General Growth Conditions

P. citrinum is a mesophilic fungus with a relatively broad range of growth temperatures and pH.

| Parameter | Optimal Range | Notes |

| Temperature | 23-30°C | Optimal growth is generally observed around 30°C.[11] No growth is typically observed at 5°C or 35°C.[12] |

| pH | 4.0 - 7.0 | Optimal growth often occurs at a pH of around 6.0.[13] The fungus can tolerate a wider pH range from 4 to 12.[13][14] |

Culture Media

A variety of culture media can be used for the cultivation of P. citrinum. The choice of medium will significantly influence growth and metabolite production.

Commonly Used Solid Media:

-

Potato Dextrose Agar (PDA): A general-purpose medium for fungal growth and isolation.[4][6][7]

-

Malt Extract Agar (MEA): Another common medium for the cultivation of fungi.[7]

-

Czapek Yeast Extract Agar (CYA): Useful for observing colony morphology and pigmentation.

-

Yeast Extract Sucrose (YES) Agar: Often used to promote the production of secondary metabolites.

Commonly Used Liquid Media for Submerged Fermentation:

-

Potato Dextrose Broth (PDB): A general-purpose liquid medium.[6]

-

Czapek Broth: A defined medium where the carbon and nitrogen sources can be precisely controlled.[10]

-

Yeast Extract Sucrose (YES) Broth: A rich medium that supports robust growth and mycotoxin production.

Solid-State Fermentation (SSF)

Solid-state fermentation is an effective method for producing enzymes and other metabolites from P. citrinum. Various agro-industrial wastes can be utilized as substrates.

| Substrate | Target Product | Reference |

| Wheat Bran | Amylase, Cellulase | [15][16] |

| Sugarcane Bagasse | Xylanase, Cellulase | [17] |

| Agave Bagasse | Xylanase | [17] |

| Crushed Corn | This compound Derivatives | [3] |

Experimental Protocol: Solid-State Fermentation for Enzyme Production

-

Substrate Preparation: Mix the chosen substrate (e.g., 25g of wheat bran) with a defined volume of distilled water (e.g., 20 mL) and sterilize by autoclaving at 121°C for 20 minutes.[4]

-

Inoculation: Inoculate the sterilized substrate with a spore suspension of P. citrinum (e.g., 10⁸ spores).[4]

-

Incubation: Incubate the culture at 37°C for 10 days.[4]

-

Extraction and Assay: After incubation, extract the desired enzyme or metabolite from the fermented substrate for further analysis.

Submerged Fermentation for Secondary Metabolite Production

Submerged fermentation is widely used for the production of secondary metabolites like this compound. The composition of the medium is a critical factor influencing yield.

| Medium Composition | Target Metabolite | Yield | Reference |

| 2% Yeast Extract, 5% Sucrose | This compound | 1.7 g/L | [14][18] |

| 4% Sucrose, 2% Yeast Extract | This compound | 1.75 g/L | |

| Potato Juice (219.91 g/L), Mannitol (34.11 g/L), Soybean Powder (6.25 g/L) | Antibacterial Compounds | - |

Experimental Protocol: Submerged Fermentation for this compound Production

-

Medium Preparation: Prepare a liquid medium containing 2% yeast extract and 5% sucrose in distilled water.[18] Dispense into Erlenmeyer flasks and sterilize by autoclaving.

-

Inoculation: Inoculate the cooled medium with a spore suspension or mycelial plugs of P. citrinum.

-

Incubation: Incubate the flasks on a rotary shaker (e.g., 150 rpm) at 28-30°C for 12-21 days.

-

Extraction and Quantification: After incubation, separate the mycelium from the culture broth by filtration. Extract this compound from the filtrate using an appropriate solvent (e.g., ethyl acetate) and quantify using methods such as High-Performance Liquid Chromatography (HPLC).

Signaling Pathways and Regulation of Secondary Metabolism

The production of secondary metabolites in P. citrinum, particularly this compound, is a complex process regulated by genetic and environmental factors.

This compound Biosynthesis Pathway

This compound is a polyketide synthesized from acetyl-CoA and malonyl-CoA.[4] The biosynthesis is orchestrated by a gene cluster containing a polyketide synthase (PKS) gene, pksCT (also referred to as citS), and several tailoring enzymes.[18]

Caption: Simplified overview of the this compound biosynthesis pathway.

Regulation by Carbon and Nitrogen Sources

The expression of the this compound biosynthesis gene cluster is influenced by the availability of carbon and nitrogen sources.

-

Carbon Source: Glucose has been shown to significantly promote this compound production compared to sucrose.[4][15] This is associated with the upregulation of genes involved in carbohydrate and secondary metabolism.[4][15]

-

Nitrogen Source: The type and concentration of the nitrogen source can also impact secondary metabolite production. In many fungi, preferred nitrogen sources like ammonium and glutamine can repress the expression of secondary metabolism genes through a process called nitrogen metabolite repression, which is often mediated by GATA transcription factors.

References

- 1. Penicillium citrinum - Wikipedia [en.wikipedia.org]

- 2. Frontiers | A Secondary Metabolite Secreted by Penicillium citrinum Is Able to Enhance Parastagonospora nodorum Sensitivity to Tebuconazole and Azoxystrobin [frontiersin.org]

- 3. Comparative Transcriptome Analysis of Penicillium citrinum Cultured with Different Carbon Sources Identifies Genes Involved in this compound Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comparative Transcriptome Analysis of Penicillium citrinum Cultured with Different Carbon Sources Identifies Genes Involved in this compound Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Plant growth promotion and Penicillium citrinum - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Whole-Genome Sequencing of the Fungus Penicillium citrinum Reveals the Biosynthesis Gene Cluster for the Mycotoxin this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | this compound Derivatives From Penicillium Citrinum Y34 That Inhibit α-Glucosidase and ATP-Citrate Lyase [frontiersin.org]

- 9. Production of this compound by Penicillium citrinum in different liquid media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. The molecular steps of this compound biosynthesis in fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Whole-Genome Sequencing of the Fungus Penicillium citrinum Reveals the Biosynthesis Gene Cluster for the Mycotoxin this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Biosynthetic Pathway of this compound in the Filamentous Fungus Monascus ruber as Revealed by 13C Nuclear Magnetic Resonance - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Regulation of Secondary Metabolism in the Penicillium Genus - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The molecular steps of this compound biosynthesis in fungi - Chemical Science (RSC Publishing) DOI:10.1039/C5SC04027B [pubs.rsc.org]

- 17. researchgate.net [researchgate.net]

- 18. Frontiers | Nitrogen regulation of fungal secondary metabolism in fungi [frontiersin.org]

Citrinin: A Technical Guide on its Discovery and Historical Significance for Researchers

This technical guide provides an in-depth overview of the mycotoxin citrinin, from its initial discovery to its evolving historical significance. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental context, structured data, and visual representations of key pathways and processes.

Discovery and Initial Characterization

This compound, a polyketide mycotoxin, was first isolated in 1931 by Hetherington and Raistrick from a culture of Penicillium citrinum.[1][2] The discovery was a result of their broader investigations into the biochemistry of micro-organisms.[3] Initially, the compound was identified as a yellow crystalline substance.[2][4]

1.1 Original Isolation Protocol (Hetherington and Raistrick, 1931)

The pioneering method used to isolate this compound laid the groundwork for future mycotoxin research. The protocol was straightforward yet effective for separating the compound from the fungal culture.

-

Methodology:

-

Culturing: Penicillium citrinum Thom was grown in a liquid culture medium.

-

Filtration: The culture solution was filtered to separate the mycelium from the liquid filtrate containing the secreted metabolites.

-

Precipitation: The filtrate was acidified, causing the crude this compound product to precipitate out of the solution.[1][5]

-

Purification: The crude precipitate was further purified by recrystallization from boiling absolute ethanol to yield the final crystalline compound.[1][5]

-

Caption: Workflow for the first isolation of this compound.

Historical Significance: A Dual-Faceted Mycotoxin

The scientific perception of this compound has undergone a significant transformation since its discovery, initially viewed as a promising antibiotic before its toxic properties were fully understood.

2.1 The Antibiotic Era In 1941, H. Raistrick and G. Smith identified that this compound possessed broad-spectrum antibacterial activity.[6] This discovery sparked considerable interest in the compound as a potential therapeutic agent, occurring during a period of intense research into antibiotics following the discovery of penicillin.

2.2 The Toxicity Revelation The trajectory of this compound research shifted dramatically in 1946 when A.M. Ambrose and F. DeEds demonstrated its toxicity in mammals.[6] This finding diminished its prospects as a viable drug and reclassified it as a mycotoxin.[1] Subsequent research solidified its status as a potent nephrotoxin, causing damage to the kidneys in all animal species tested.[1][4] Its toxicity was implicated in the "moldy rice poisoning" incident in Japan during 1953-54.[2]

2.3 Structural Elucidation and Biosynthetic Investigations The chemical structure of this compound was successfully determined in 1948 by W.B. Whalley and his colleagues.[6] This paved the way for biosynthetic studies. In the 1950s, researchers including A.J. Birch and W.B. Whalley used radioisotopes to identify this compound as a polyketide.[6] Later, in the 1980s and 1990s, the pathway was further investigated using stable isotopes and Nuclear Magnetic Resonance (NMR).[6]

Caption: The historical shift in the scientific view of this compound.

Quantitative Data Summary

3.1 Key Historical Milestones

| Year | Event | Key Researchers | Significance |

|---|---|---|---|

| 1931 | First isolation of this compound | Hetherington & Raistrick | Discovery of the compound from Penicillium citrinum.[1][2] |

| 1941 | Antibacterial activity reported | Raistrick & Smith | Generated interest in this compound as a potential antibiotic.[6] |

| 1946 | Mammalian toxicity demonstrated | Ambrose & DeEds | Shifted focus from therapeutic potential to toxicological risk.[6] |

| 1948 | Chemical structure elucidated | W.B. Whalley et al. | Provided the basis for understanding its chemical nature and biosynthesis.[6] |

| 1950s | Identified as a polyketide | W.B. Whalley, A.J. Birch | Elucidated the general biosynthetic origin using radioisotopes.[6] |

| 1993 | IARC Evaluation | WHO / IARC | Classified this compound in Group 3 (not classifiable as to its carcinogenicity to humans).[7] |

| 2008 | Gene cluster expression reported | (Not specified) | Advanced the molecular understanding of this compound production.[6] |

3.2 this compound-Producing Fungal Species this compound is produced by a variety of fungi across three main genera, often contaminating stored grains and other foodstuffs.[1][7]

| Genus | Species |

| Penicillium | P. citrinum, P. verrucosum, P. expansum, P. radicicola, P. camemberti[2][7] |

| Aspergillus | A. carneus, A. niveus, A. terreus, A. oryzae[2][7] |

| Monascus | M. ruber, M. purpureus, M. aurantiacus[7][8] |

3.3 Acute Toxicity Data The acute toxicity of this compound varies significantly between animal species.

| Animal Species | Lethal Dose (LD50) | Reference |

| Ducks | 57 mg/kg | [1] |

| Chickens | 95 mg/kg | [1] |

| Rabbits | 134 mg/kg | [1] |

Biosynthesis Pathway and Experimental Elucidation

The biosynthesis of this compound is a complex enzymatic process starting from a polyketide chain. Modern studies combining targeted gene knockouts and heterologous gene expression have precisely defined the molecular steps.[8][9]

4.1 Experimental Protocol for Biosynthetic Pathway Analysis The elucidation of the this compound biosynthetic pathway has relied heavily on isotopic labeling and genetic manipulation. A general protocol involves:

-

Culture and Labeling: Grow a this compound-producing fungus (e.g., Monascus ruber) in a defined medium. Introduce a stable isotope-labeled precursor, typically [1-¹³C]acetate or [1,2-¹³C]acetate, at a specific point during fungal growth.

-

Extraction and Purification: After a set incubation period, extract and purify the this compound from the culture.

-

NMR Analysis: Analyze the purified, ¹³C-enriched this compound using ¹³C-NMR spectroscopy. The pattern of ¹³C incorporation and coupling reveals the folding pattern of the original polyketide chain.

-

Gene Knockout/Heterologous Expression: To identify the function of specific genes in the cluster (citS, citA-E), create targeted gene knockouts in the native producer. Alternatively, express the genes in a non-producing host like Aspergillus oryzae to observe the intermediates and final product, confirming each enzyme's role.[8][9]

4.2 The this compound Biosynthesis Pathway The pathway is initiated by a non-reducing polyketide synthase (nrPKS) and proceeds through a series of oxidative tailoring steps.[8][9]

Caption: Enzymatic steps in the biosynthesis of this compound.

Conclusion

This compound serves as a classic example of a natural product with a dual history, transitioning from a potential antibiotic to a significant food safety concern. Its discovery and the subsequent elucidation of its toxic properties and biosynthetic pathway have contributed significantly to the fields of mycotoxicology, natural product chemistry, and molecular biology. Ongoing research continues to address its occurrence, mechanism of toxicity, and methods for its detection and control in the food supply chain.

References

- 1. walshmedicalmedia.com [walshmedicalmedia.com]

- 2. This compound in Foods and Supplements: A Review of Occurrence and Analytical Methodologies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scite.ai [scite.ai]

- 4. What is this compound? - Romer Labs [romerlabs.com]

- 5. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. This compound Mycotoxin Contamination in Food and Feed: Impact on Agriculture, Human Health, and Detection and Management Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The molecular steps of this compound biosynthesis in fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The molecular steps of this compound biosynthesis in fungi - Chemical Science (RSC Publishing) [pubs.rsc.org]

The Silent Threat in Storage: An In-depth Technical Guide to the Natural Occurrence of Citrinin in Grains

For Researchers, Scientists, and Drug Development Professionals

Introduction

Citrinin (CIT), a nephrotoxic mycotoxin, poses a significant threat to food safety and security worldwide.[1][2] Produced by several fungal species of the genera Penicillium, Aspergillus, and Monascus, this compound frequently contaminates a wide array of stored agricultural commodities, particularly cereal grains.[2][3] Its presence in the food chain is a serious concern due to its potential adverse health effects on both humans and animals, including nephropathy, and its possible role as a carcinogen.[1] This technical guide provides a comprehensive overview of the natural occurrence of this compound in stored grains, delving into the factors influencing its production, detailed analytical methodologies for its detection, and the intricate biochemical pathways governing its synthesis.

Data Presentation: Quantitative Occurrence of this compound in Stored Grains

The contamination of stored grains with this compound is a global issue, with varying levels of the mycotoxin reported in different cereals and geographical locations. The following table summarizes quantitative data from several studies on the natural occurrence of this compound in stored grains.

| Grain Type | Country/Region | No. of Samples Analyzed | Percentage of Positive Samples (%) | This compound Concentration Range (µg/kg) | Mean/Median Concentration (µg/kg) | Reference |

| Wheat | Tunisia | 200 | 50 | 0.1 - 170 | 28 (Average) | [4] |

| Wheat | Canada (Great Lakes Region) | 37 | - | <0.6 - 175.2 | - | [4] |

| Wheat Dust | Belgium | 4 | 100 | 137.0 - 343.9 | - | [4] |

| Maize | Burkina Faso & Mozambique | 26 | 12 | 531 - 5074 | 1780 (Median) | [4] |

| Maize | Serbia | 204 | 23 | 7 - 10,058 | 950 (Average) | [4] |

| Rice | Canada | - | - | 700 and 1130 (in two samples) | - | [4] |

| Rice | Japan | - | 13.3 | 49 - 92 | - | [4] |

| Rice | India | - | 13.3 | 12 - 55 (Parboiled rice) | - | [4] |

| Cereals (unspecified) | Croatia (Osijek-Baranja County) | 15 | - | - | 19.63 (Mean), 15.8 (Median) | [5][6] |

| Cereals (unspecified) | Croatia (Vukovar-Srijem County) | 15 | - | - | 14.6 (Mean), 1.23 (Median) | [5][6] |

| Cereals (unspecified) | Croatia (Brod-Posavina County) | 5 | 20 | <1 - 23.8 | - | [5][6] |

Factors Influencing this compound Production in Stored Grains

The production of this compound by toxigenic fungi in stored grains is a complex process influenced by a combination of environmental and biological factors. Understanding these factors is crucial for developing effective control strategies.

Environmental Factors:

-

Temperature: Fungal growth and this compound production occur over a temperature range of 12°C to 37°C, with the optimal temperature for this compound production being around 30°C.[7][8]

-

Moisture Content and Water Activity (a_w): High moisture content (>16%) in grains is a primary factor promoting fungal growth and mycotoxin production.[7][8] The availability of water, expressed as water activity (a_w), is a critical determinant.

-